molecular formula C30H28ClNO5S B4322552 ETHYL 1-(3-CHLORO-4-METHYLPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

ETHYL 1-(3-CHLORO-4-METHYLPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

Cat. No.: B4322552
M. Wt: 550.1 g/mol
InChI Key: WQXHJCZDMFEWOQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloro-4-methylphenyl)-4-(3-methoxyphenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(3-CHLORO-4-METHYLPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Substitution Reactions: Introduction of the chloro and methyl groups on the phenyl ring can be done using electrophilic aromatic substitution.

    Esterification: The carboxylate group can be introduced through esterification reactions using appropriate alcohols and acids.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise control of reaction temperatures to prevent side reactions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chloro-4-methylphenyl)-4-(3-methoxyphenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-(3-CHLORO-4-METHYLPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Phenyl Derivatives: Compounds with phenyl rings substituted with various functional groups.

    Thiophene Derivatives: Compounds containing thiophene rings with different substituents.

Uniqueness

Ethyl 1-(3-chloro-4-methylphenyl)-4-(3-methoxyphenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 1-(3-chloro-4-methylphenyl)-4-(3-methoxyphenyl)-2,5-dioxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClNO5S/c1-4-37-30(35)28-22(25-9-6-12-38-25)15-24-27(29(28)34)21(18-7-5-8-20(13-18)36-3)16-26(33)32(24)19-11-10-17(2)23(31)14-19/h5-14,21-22,28H,4,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXHJCZDMFEWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2C3=CC(=C(C=C3)C)Cl)C4=CC(=CC=C4)OC)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-(3-CHLORO-4-METHYLPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 2
ETHYL 1-(3-CHLORO-4-METHYLPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 3
ETHYL 1-(3-CHLORO-4-METHYLPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 4
ETHYL 1-(3-CHLORO-4-METHYLPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 5
ETHYL 1-(3-CHLORO-4-METHYLPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 6
ETHYL 1-(3-CHLORO-4-METHYLPHENYL)-4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

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